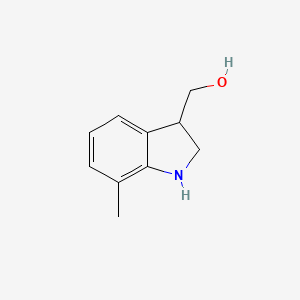

(7-Methylindolin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(7-methyl-2,3-dihydro-1H-indol-3-yl)methanol |

InChI |

InChI=1S/C10H13NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-4,8,11-12H,5-6H2,1H3 |

InChI Key |

FUISTBOHHJYFCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CN2)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methylindolin 3 Yl Methanol and Analogous Scaffolds

Strategies for the Construction of the 7-Methylindoline (B1589897) Ring System

The formation of the 7-methylindoline core is a critical step in the synthesis of the target molecule. Various cyclization strategies have been developed to achieve this, each with its own set of advantages and limitations.

Cyclization Approaches to Substituted Indolines

Cyclization reactions provide a direct route to the indoline (B122111) scaffold from acyclic precursors. These methods are often characterized by their ability to install multiple stereocenters and functional groups in a single step.

Reductive cyclization offers a powerful approach for the synthesis of highly substituted indolines. One notable method involves the visible-light-mediated intramolecular radical cyclization of N-allyl-2-haloanilines. nih.gov This metal-free approach utilizes tris(trimethylsilyl)silane (B43935) and is promoted by visible light, offering an environmentally friendly alternative to traditional methods. nih.gov The reaction proceeds through the formation of an electron-donor-acceptor (EDA) complex, leading to the generation of an aryl radical which then undergoes a 5-exo-trig cyclization to form the indoline ring. rsc.org This methodology has been shown to tolerate a variety of functional groups, affording the desired indoline products in good to excellent yields. nih.gov

Another strategy involves the reduction of imines, which can be achieved through metal-free catalytic hydrogenation using a phosphonium (B103445) borate (B1201080) catalyst. wikipedia.org This method is effective for the reduction of imines to amines, a key step that can be incorporated into a cyclization sequence to form the indoline ring. wikipedia.org

| Starting Material | Reagents and Conditions | Product | Yield |

| N-allyl-2-iodoaniline derivative | tris(trimethylsilyl)silane, white-light LEDs | Substituted indoline | 90% rsc.org |

| Imine | (R₂PH)(C₆F₄)BH(C₆F₅)₂ (R = 2,4,6-Me₃C₆H₂) | Amine | Not specified wikipedia.org |

This table summarizes key findings in reductive cyclization methodologies for indoline synthesis.

Oxidative cyclization presents an alternative pathway to indoline and indole (B1671886) derivatives. For instance, the copper-catalyzed in situ oxidative de-aromatization of 2-arylindoles can lead to the formation of 2,2-disubstituted indolin-3-ones. rsc.org This process involves the formation of an indol-3-one (B1248957) intermediate, which can then undergo further reactions. rsc.org

Furthermore, rhodium-catalyzed aldehyde-directed oxidative [3 + 2] cascade annulation of indolecarbaldehydes with alkynes has been developed to produce cyclopenta[b]indol-1(4H)-one derivatives. acs.org This reaction proceeds via ortho-C–H activation and is compatible with a range of substituted indole aldehydes and diarylacetylenes. acs.org While not directly yielding (7-Methylindolin-3-yl)methanol, these methods highlight the power of oxidative cyclization in constructing complex indole-based scaffolds.

| Starting Material | Catalyst/Reagents | Product | Yield |

| 2-Arylindole | Copper catalyst | 2,2-Disubstituted indolin-3-one | 62-82% rsc.org |

| Indolecarbaldehyde and Alkyne | Rhodium catalyst, CuF₂·2H₂O/air | Cyclopenta[b]indol-1(4H)-one | up to 88% acs.org |

This table showcases examples of oxidative cyclization strategies for the synthesis of indoline and indole derivatives.

Functionalization of Pre-existing Indoline and Indole Frameworks

An alternative to de novo ring construction is the modification of readily available indoline or indole precursors. This approach allows for the introduction of specific substituents at desired positions of the heterocyclic core.

Directing group-assisted C-H activation has emerged as a powerful strategy for the regioselective functionalization of the C7 position of indoles and indolines. nih.gov Rhodium-catalyzed methods have been particularly successful in this regard. For instance, the use of an N-pivaloyl directing group on the indole nitrogen enables the direct C-H functionalization at the C7 position with excellent regioselectivity. nih.govresearchgate.netthieme-connect.com This method has been applied to the alkenylation of indoles with acrylates, styrenes, and vinyl phenyl sulfones, as well as the alkylation with α,β-unsaturated ketones, all in good to excellent yields. nih.govresearchgate.net The N-imino group has also been employed as a directing group for rhodium-catalyzed C7 olefination of indoles. researchgate.net

The development of chiral rhodium complexes has enabled the first enantioselective synthesis of C7-indolino- and C7-indolo-biaryl atropisomers through C-H functionalization, achieving high yields and enantioselectivities. nih.gov

| Substrate | Catalyst/Directing Group | Coupling Partner | Product | Yield |

| N-Pivaloylindole | Rhodium catalyst | Acrylates, styrenes, vinyl phenyl sulfones | C7-Alkenylated indole | Good to excellent nih.gov |

| N-Pivaloylindole | Rhodium catalyst | α,β-Unsaturated ketones | C7-Alkylated indole | Good nih.gov |

| Indole with N-imino directing group | Rhodium catalyst | Acrylates | C7-Olefinated indole | Satisfactory researchgate.net |

| Indoline | Chiral Rhodium Complex (RhJasCp) | Arylating agent | C7-Indolino-biaryl atropisomer | up to 92% nih.gov |

This table illustrates various methods for the regioselective functionalization at the C7 position of the indoline ring.

Modification of the indoline nitrogen through N-alkylation or N-acylation is a common strategy to introduce diversity and modulate the properties of the molecule. A cooperative iridium catalyst has been shown to facilitate the regio-selective N-alkylation of indolines with alcohols in water under air. organic-chemistry.orgnih.gov This environmentally friendly method proceeds via a tandem dehydrogenation of the N-heterocycle and the alcohol. organic-chemistry.orgnih.gov

Furthermore, chemoselective N-alkylation of indoles has been achieved in aqueous microdroplets through a three-component Mannich-type reaction without the need for a catalyst. stanford.edu This contrasts with bulk reactions which typically yield C-alkylation products. stanford.edu The use of an N-acyl protecting group, such as an acetyl group, has been found to be crucial for certain transformations, such as the gold-photocatalyzed [2 + 2] cycloaddition of indoles with alkenes to form cyclobutane-fused indolines. acs.org

| Substrate | Reagents/Catalyst | Product | Yield |

| Indoline | Alcohol, Iridium catalyst | N-Alkylated indoline | Good to excellent organic-chemistry.org |

| Indole | Aldehyde, Amine (in aqueous microdroplets) | N-Alkylated indole | up to 53% stanford.edu |

| 1-Acetylindole | Alkene, [Au(SIPr)Cbz] (photocatalyst) | Cyclobuta[b]acetylindoline | 69% acs.org |

This table presents different approaches for the N-alkylation and acylation of indoline and indole derivatives.

Multi-Component Reactions for Indole/Indoline Core Assembly

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the assembly of complex molecular scaffolds like the indole and indoline core from simple, readily available starting materials in a single step. nih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. nih.govresearchgate.net

One notable MCR approach involves the reaction of an aniline, such as o-toluidine (B26562) (to introduce the 7-methyl group), with other building blocks to construct the heterocyclic system. For instance, a modular assembly of indole-fused seven-membered heterocycles has been developed where an indole, formaldehyde (B43269), and an amino hydrochloride are rapidly combined. rsc.orgnih.gov A similar strategy can be envisioned for the synthesis of the core indoline structure. Another sustainable approach involves a two-step reaction starting with anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, which proceeds through an Ugi MCR followed by an acid-induced cyclization to form the indole core without the need for a metal catalyst. rsc.org

Mechanistically, many of these MCRs proceed through a cascade of reactions. For example, in the assembly of tetrahydrocarboline alkaloids, an indole derivative first reacts with formaldehyde to form an intermediate that then undergoes an alkylamination with an iminium species, leading to the final cyclized product. nih.gov Deuterium-labelling studies have been instrumental in elucidating these complex pathways. nih.govresearchgate.net

Table 1: Examples of Multi-Component Reactions for Indole/Indoline Analogs This table is interactive. Click on the headers to sort.

| Starting Materials | Key Reaction Type | Product Core | Reference |

|---|---|---|---|

| Indole, Formaldehyde, Amino hydrochloride | Alkylamination Cascade | Tetrahydrocarboline | nih.gov, researchgate.net |

| Aniline, Glyoxal dimethyl acetal, Formic acid, Isocyanide | Ugi MCR / Cyclization | Indole | rsc.org |

| Indole, Formaldehyde, Amino hydrochloride, Sodium thiosulphate | Bis-nucleophilic Addition | Indole-fused Thiadiazepine | nih.gov |

Introduction of the Hydroxymethyl Moiety at the C3 Position

Once the indoline core is established, the next critical step is the introduction of the hydroxymethyl group at the C3 position. This can be achieved through several distinct synthetic routes.

Carbonyl Condensation and Aldol-Type Reactions at C3

Aldol-type reactions and other carbonyl condensations are fundamental carbon-carbon bond-forming reactions that can be applied to functionalize the C3 position. organicchemistrydata.orglibretexts.org These reactions typically involve the reaction of an enolate, or an equivalent nucleophile, with a carbonyl compound like an aldehyde or ketone. vanderbilt.eduyoutube.com In the context of indoline synthesis, an enolate can be generated at the alpha-position to a carbonyl group on a precursor, which then attacks an electrophile. libretexts.org

More directly, the indole nucleus itself (a precursor to indoline) can act as a nucleophile, attacking a carbonyl compound. Crossed aldol (B89426) reactions, sometimes known as Claisen-Schmidt condensations when an aromatic aldehyde is used, are particularly relevant. organicchemistrydata.org The reaction forms a β-hydroxy carbonyl compound, which in this case would be an intermediate that can be subsequently converted to the desired (indolin-3-yl)methanol. libretexts.org Biological systems also utilize aldol-type reactions, often employing enamine intermediates instead of metal-stabilized enolates to achieve similar transformations. libretexts.org

Selective Reduction of C3-Carbonyl and Nitrile Precursors to Alcohols

A common and effective method for creating the C3-hydroxymethyl group is the selective reduction of a precursor containing a carbonyl or nitrile group at that position. The most direct precursor is the corresponding C3-carboxaldehyde (e.g., 7-methylindole-3-carboxaldehyde).

This aldehyde can be readily reduced to the primary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) is a standard choice for this transformation due to its selectivity and mild reaction conditions. google.com The process involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water protonates the resulting alkoxide to yield the final alcohol. A patent describes the synthesis of indole-3-methanol from indole-3-carboxaldehyde (B46971) where sodium borohydride is added portion-wise at low temperatures (0-5 °C) in methanol, achieving a yield of 72%. google.com While this example uses indole-3-carboxaldehyde, the methodology is directly applicable to its 7-methyl derivative.

Table 2: Conditions for Reduction of Indole-3-carboxaldehyde This table is interactive. Click on the headers to sort.

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole-3-carboxaldehyde | Sodium Borohydride | Anhydrous Methanol | 0-5 | 72.0 | google.com |

| Indole-3-carboxaldehyde | Sodium Borohydride | Anhydrous Methanol | 0-5 | 62.5 | google.com |

Formylation Reactions for C3-Substitution

To prepare the C3-carbonyl precursor needed for the reduction step described above, formylation reactions are employed. These reactions introduce a formyl (-CHO) group onto the indole or indoline ring, typically at the C3 position due to its high nucleophilicity.

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. google.com The reaction uses a Vilsmeier reagent, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). google.com This electrophilic species is then attacked by the nucleophilic C3 position of the indole ring to form an iminium salt intermediate, which is subsequently hydrolyzed to yield the C3-carboxaldehyde. More recently, methods using n-tetrabutylammonium iodide (nBu₄NI) as a catalyst with N-methylaniline as the formylating agent have also been developed for the C3-selective formylation of indoles. rsc.org

Stereoselective Synthesis of Chiral Indolin-3-ylmethanol Derivatives

Creating specific stereoisomers of this compound requires advanced asymmetric synthesis techniques. The chirality can be introduced either during the formation of the indoline ring itself or in a subsequent step.

Asymmetric Catalysis in Indoline Synthesis

Asymmetric catalysis provides a powerful means to produce enantioenriched indolines. nih.gov This is often achieved through the catalytic hydrogenation or reduction of a prochiral indole or 3H-indole precursor using a chiral catalyst. organic-chemistry.orgnih.govrsc.org

One successful approach utilizes chiral Brønsted acids to catalyze the transfer hydrogenation of 3H-indoles, using a Hantzsch ester as the hydrogen source. organic-chemistry.orgnih.gov This metal-free method yields optically active indolines with high enantioselectivities (up to 97% ee). organic-chemistry.org Another strategy involves palladium-catalyzed asymmetric hydrogenation of in situ generated indoles, which can also achieve high enantiomeric excess (up to 96% ee). rsc.org Furthermore, bifunctional organocatalysts, such as those based on amino(thio)urea, have been developed to mediate intramolecular aza-Michael additions, leading to the asymmetric synthesis of 2-substituted indolines through hydrogen bonding activation. nih.gov These methods establish the stereocenters on the indoline core, which can then be carried through to the final hydroxymethyl product.

Table 3: Examples of Asymmetric Catalysis for Indoline Synthesis This table is interactive. Click on the headers to sort.

| Reaction Type | Catalyst Type | Precursor | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Transfer Hydrogenation | Chiral Brønsted Acid | 3H-Indoles | Up to 97% | organic-chemistry.org, nih.gov |

| Asymmetric Hydrogenation | Palladium Complex | In situ generated Indoles | Up to 96% | rsc.org |

| Intramolecular aza-Michael Addition | Bifunctional Amino(thio)urea | 2-Substituted Indole Precursors | Not specified | nih.gov |

| Intramolecular Michael Addition | Cinchona Alkaloid derivative | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | Up to 99% | rsc.org |

Diastereoselective Control in Reaction Pathways

Achieving control over the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, particularly in the creation of complex molecules with specific biological functions. numberanalytics.com Diastereoselectivity, the preferential formation of one diastereomer over another, is crucial when synthesizing compounds with multiple stereocenters, such as substituted indolines. numberanalytics.comnumberanalytics.com

Several strategies have been developed to achieve high levels of diastereoselectivity in the synthesis of indoline scaffolds. These often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. numberanalytics.com

For instance, a highly diastereoselective synthesis of enantiomerically pure tricyclic indolines has been achieved starting from pyroglutamic acid, an inexpensive chiral material. rsc.org This method features a gold-catalyzed cyclization of alkyne-tethered indoles followed by a diastereoselective reductive ring-opening reaction. rsc.org Another advanced method involves a dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction to produce indoline- and pyrrole-embedded tetracycles with excellent diastereoselectivity. acs.org This cascade reaction proceeds with broad substrate scope and high yields, creating a C3 all-carbon quaternary stereocenter in a controlled manner. acs.org

The Mizoroki-Heck reaction has also been employed for the diastereoselective synthesis of spiroindolines. A palladium(0)-catalyzed intramolecular Mizoroki-Heck annulation of N-methylallylanilines, derived from (+)-Vince lactam, yields N-methylspiroindolines with greater than 98% diastereoselectivity. diva-portal.org The stereochemical outcome was confirmed by X-ray crystallography and rationalized through density functional theory (DFT) calculations. diva-portal.org Similarly, transition-metal-free cascade reactions have been developed to construct structurally complex polycyclic spiroindolines with excellent diastereoselectivity. rsc.org

Copper-hydride (CuH) catalysis offers a powerful method for preparing highly functionalized cis-2,3-disubstituted indolines with high diastereo- and enantioselectivity under mild conditions. organic-chemistry.org These examples showcase the power of modern synthetic methods to control the spatial arrangement of atoms, a critical factor in the synthesis of specific this compound stereoisomers and their analogs.

Table 1: Examples of Diastereoselective Reactions for Indoline Scaffolds

| Reaction Type | Key Features | Starting Material Example | Product Scaffold | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Gold-catalyzed Cyclization / Reductive Ring-Opening | Uses inexpensive chiral starting material | Alkyne-tethered indole from pyroglutamic acid | Tricyclic Indoline | High | rsc.org |

| Dearomative Alkylation / Aza-Friedel-Crafts Cascade | Forms C3 all-carbon quaternary stereocenter | Indole-tethered pyrrole | Tetracyclic Indoline | Excellent (cis-selective) | acs.org |

| Intramolecular Mizoroki-Heck Annulation | Palladium(0)-catalyzed spirocyclization | N-methylallylaniline | N-Methylspiroindoline | >98% de | diva-portal.org |

| Transition-Metal-Free Cascade Reaction | Atom-economical domino transformation | Tryptamine-derived isocyanide and ynone | Polycyclic Spiroindoline | Excellent | rsc.org |

| CuH-Catalyzed Reductive Cyclization | Mild conditions, high functional group tolerance | N-alkenylaniline | cis-2,3-disubstituted Indoline | High | organic-chemistry.org |

Sustainable and Green Chemical Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of important molecules like indolines. nih.govtandfonline.com Key aspects of this approach include the use of environmentally benign solvents, efficient catalytic systems, and energy-efficient reaction conditions, such as microwave irradiation. tandfonline.comtandfonline.com

Replacing volatile and often toxic organic solvents is a primary goal of green chemistry. researchgate.netbenthamdirect.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net The synthesis of indoles and their derivatives in aqueous media has been successfully demonstrated using various catalytic systems. researchgate.net

A significant breakthrough is the development of a heterogeneous catalytic hydrogenation of unprotected indoles to indolines directly in water. nih.gov This method addresses a long-standing challenge, as the hydrogenation of the resonance-stabilized indole nucleus is difficult, and the resulting indoline product can poison the catalyst. nih.gov By using a Pt/C catalyst activated by p-toluenesulfonic acid in water, a variety of substituted indoles can be converted to their corresponding indolines in excellent yields at room temperature and under moderate hydrogen pressure. nih.gov

Ionic liquids, particularly those that are water-compatible, have also emerged as green solvent alternatives. benthamdirect.comgoogle.com For example, a disulfonic acid-based acidic ionic liquid has been used as a recyclable catalyst for the synthesis of indole compounds in water, offering mild reaction conditions and simple product separation. google.com The development of such methodologies that operate in benign solvents is crucial for the sustainable industrial production of compounds like this compound.

Catalysis is a fundamental pillar of green chemistry, enabling efficient transformations with high atom economy and reduced waste. Both heterogeneous and homogeneous catalysts play vital roles in the synthesis of indoline scaffolds.

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. nih.gov In the context of indoline synthesis, platinum on carbon (Pt/C) is a robust heterogeneous catalyst for the hydrogenation of indoles in water. nih.gov Other effective heterogeneous systems include Pt/Nb₂O₅ and Pt/HBEA, which have been used for the acceptorless dehydrogenative cyclization to form indoles. researchgate.net The Pt/Nb₂O₅ catalyst, in particular, demonstrated good reusability. researchgate.net Simple ruthenium-based catalysts, such as Ru/CeO₂, have also shown excellent activity for the direct synthesis of indole from 2-(2-aminophenyl)ethanol. researchgate.net

Homogeneous Catalysis: Homogeneous catalysts, while more challenging to separate, often offer superior activity and selectivity under milder conditions. The synthesis of indolines has been achieved through homogeneous hydrogenation using complexes of rhodium, ruthenium, and iridium. nih.gov A notable example is the palladium-catalyzed asymmetric hydrogenation of unprotected 2-substituted indoles using Pd(OCOCF₃)₂, which proceeds efficiently under acidic conditions that activate the indole ring towards reduction. nih.govsci-hub.se Cooperative catalysis, combining a gold catalyst with a zinc co-catalyst, provides an efficient route to N-protected indoles from N-arylhydroxamic acids and alkynes under mildly acidic conditions. rsc.org Furthermore, ruthenium-based homogeneous catalysts have been employed for the synthesis of 1-substituted indoles from N-substituted anilines and triethanolamine. researchgate.net

Table 2: Comparison of Catalytic Systems for Indole/Indoline Synthesis

| Catalyst Type | Catalyst Example | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous | Pt/C with p-toluenesulfonic acid | Hydrogenation of unprotected indoles in water | Green solvent, catalyst is recyclable, mild conditions, excellent yields | nih.gov |

| Heterogeneous | Pt/Nb₂O₅ | Dehydrogenative cyclization of 2-(2-aminophenyl)ethanol | Recyclable, high turnover number (TON) | researchgate.net |

| Heterogeneous | Ru/CeO₂ | Dehydrogenative cyclization of 2-(2-aminophenyl)ethanol | Excellent activity, >99% yield | researchgate.net |

| Homogeneous | Pd(OCOCF₃)₂ with chiral ligand | Asymmetric hydrogenation of 2-substituted indoles | High enantioselectivity for chiral indolines | nih.govsci-hub.se |

| Homogeneous | Au/Zn Cooperative Catalysis | Annulation of N-arylhydroxamic acids and alkynes | Mildly acidic conditions, broad substrate scope, good regioselectivity | rsc.org |

| Homogeneous | Ruthenium complex | Synthesis of 1-substituted indoles | Good yields for N-substituted indoles | researchgate.net |

Chemical Reactivity and Transformations of 7 Methylindolin 3 Yl Methanol

Reactions Involving the Hydroxyl Group of the Methanol (B129727) Moiety

The primary alcohol functionality attached to the C3 position of the 7-methylindoline (B1589897) core is a key site for synthetic modification. It can undergo oxidation, conversion into ethers and esters, and participate in nucleophilic substitution reactions after appropriate activation.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of (7-Methylindolin-3-yl)methanol can be oxidized to form either 7-methylindoline-3-carbaldehyde or, under more vigorous conditions, 7-methylindoline-3-carboxylic acid. The choice of oxidizing agent is crucial for controlling the outcome of the reaction. Milder reagents are typically employed for the synthesis of the aldehyde, while stronger oxidants are required to achieve the carboxylic acid state. The oxidation of alcohols is a fundamental transformation in organic synthesis. ambeed.com For instance, while indole-3-methanol can be a product of enzymatic oxidation of indole-3-acetic acid, it can also serve as a precursor to other oxidized species. researchgate.net

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | 7-Methylindoline-3-carbaldehyde | Aldehyde |

| This compound | Potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4) | 7-Methylindoline-3-carboxylic acid | Carboxylic Acid |

Etherification and Esterification Reactions

The hydroxyl group can be readily converted into an ether or an ester. Etherification is commonly achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.

Esterification can be accomplished through several methods, including the Fischer-Speier esterification with a carboxylic acid under acidic catalysis or, more commonly, by reaction with a more reactive acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base. The esterification of alcohols is a widely used reaction. nih.govsrce.hr

Table 2: Etherification and Esterification of this compound

| Reaction Type | Reagents | Product Example |

|---|---|---|

| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Methyl iodide (CH3I) | 3-(Methoxymethyl)-7-methylindoline |

| Esterification | Acetyl chloride, Pyridine (B92270) | (7-Methylindolin-3-yl)methyl acetate |

| Esterification (Fischer) | Acetic acid, Sulfuric acid (cat.) | (7-Methylindolin-3-yl)methyl acetate |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group itself is a poor leaving group, making direct nucleophilic substitution difficult. byjus.com To facilitate substitution, the -OH group must first be converted into a good leaving group, such as a tosylate, mesylate, or a halide. This is typically achieved by reacting the alcohol with tosyl chloride, mesyl chloride, or a halogenating agent (e.g., thionyl chloride or phosphorus tribromide). The resulting activated intermediate is now susceptible to attack by a wide range of nucleophiles in an SN2 reaction. This strategy is a common approach for the functionalization of indole (B1671886) derivatives at the 3-position. researchgate.net

Table 3: Nucleophilic Substitution Pathways

| Activation Step (Reagent) | Intermediate | Nucleophile (Nu-) | Final Product |

|---|---|---|---|

| Tosyl chloride (TsCl), Pyridine | (7-Methylindolin-3-yl)methyl tosylate | Sodium cyanide (NaCN) | 2-(7-Methylindolin-3-yl)acetonitrile |

| Mesyl chloride (MsCl), Triethylamine | (7-Methylindolin-3-yl)methyl mesylate | Sodium azide (B81097) (NaN3) | 3-(Azidomethyl)-7-methylindoline |

| Thionyl chloride (SOCl2) | 3-(Chloromethyl)-7-methylindoline | Sodium thiophenoxide (NaSPh) | 7-Methyl-3-((phenylthio)methyl)indoline |

Transformations and Functionalization at the Indoline (B122111) Nitrogen Atom

The secondary amine within the indoline ring is nucleophilic and serves as a handle for further functionalization, including the introduction of alkyl, acyl, and more complex cyclic systems.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indoline ring can be readily alkylated or acylated under standard conditions. N-alkylation is typically performed by treating the indoline with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed. nih.gov Similarly, N-acylation is achieved by reacting the indoline with an acyl chloride or an acid anhydride, often with a non-nucleophilic base like pyridine or triethylamine. nih.gov N-arylsulfonylation is also a common transformation. nih.gov These reactions are well-documented for various indoline and indole scaffolds. mdpi.comnih.govnih.gov

Table 4: N-Functionalization of this compound

| Reaction Type | Reagent | Base | Product Example |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | Potassium carbonate (K2CO3) | (1-Benzyl-7-methylindolin-3-yl)methanol |

| N-Acylation | Acetyl chloride | Triethylamine (Et3N) | (1-Acetyl-7-methylindolin-3-yl)methanol |

| N-Sulfonylation | Tosyl chloride | Pyridine | (7-Methyl-1-tosylindolin-3-yl)methanol |

Cycloaddition Reactions and Formation of Spiro-Heterocycles

The synthesis of spiro-heterocycles from this compound is a multi-step process that leverages the reactivity of both the C3-substituent and the indoline core. A common strategy involves creating a C3-exocyclic double bond to act as a dipolarophile in a subsequent cycloaddition reaction. The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. nih.govorientjchem.orgwikipedia.org

A plausible synthetic route begins with the oxidation of this compound to the corresponding aldehyde, 7-methylindoline-3-carbaldehyde. This aldehyde can then undergo a condensation reaction, such as a Knoevenagel condensation, with an active methylene (B1212753) compound to generate a C3-ylidene derivative. This derivative, featuring an electron-deficient alkene, is an excellent dipolarophile for reactions with 1,3-dipoles like nitrones or azomethine ylides, leading to the formation of complex spiro-heterocyclic systems. mdpi.com The synthesis of spirocyclic compounds is of significant interest due to their prevalence in biologically active molecules. nih.gov

Table 5: Pathway to Spiro-Heterocycles via 1,3-Dipolar Cycloaddition

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Oxidation of this compound | 7-Methylindoline-3-carbaldehyde |

| 2 | Knoevenagel condensation with methyl cyanoacetate | Methyl 2-cyano-3-(7-methylindolin-3-ylidene)propanoate |

| 3 | 1,3-Dipolar cycloaddition with an azomethine ylide (generated from sarcosine (B1681465) and formaldehyde) | Spiro[indoline-3,3'-pyrrolidine] derivative |

Reactivity of the Indoline Ring System and the Influence of the 7-Methyl Group

The indoline nucleus is, in essence, a 2,3-dihydro-1H-indole, meaning its benzene (B151609) portion retains aromaticity while the five-membered ring is saturated. This structure has significant implications for its reactivity compared to its fully aromatic counterpart, indole.

The benzene ring of the indoline system is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating effect of the nitrogen atom (an aniline-type system) and the modest activating effect of the 7-methyl group.

Electrophilic Substitution: The nitrogen atom strongly directs incoming electrophiles to the positions ortho and para to it, which are C7 and C5, respectively. The 7-methyl group, being an ortho, para-director itself, also activates the C5 position (para) and the C6 position (ortho). The C7 position is already substituted. The synergistic effect of the amino and methyl groups makes the C5 position the most electronically enriched and sterically accessible site for electrophilic attack. The C6 position is a secondary site for substitution. For instance, related 7-methylindole (B51510) systems undergo electrophilic attacks, such as bromination or nitration, primarily at the C5 and C6 positions. The presence of a deactivating group, like a nitro group, on the indole ring can subsequently influence further electrophilic substitutions. evitachem.com

Nucleophilic Substitution: Nucleophilic aromatic substitution on the benzene ring of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile, which this molecule lacks. byjus.combyjus.com However, nucleophilic substitution can occur readily at the C3 position via the hydroxymethyl group, which can be converted into a good leaving group, though this is a substitution at an sp³-hybridized carbon, not a nucleophilic aromatic substitution. researchgate.netcore.ac.uk

The conversion between indolines and indoles is a fundamental transformation in heterocyclic chemistry. For this compound, dehydrogenation is a particularly important reaction.

Dehydrogenation: The indoline ring can be readily dehydrogenated (aromatized) to form the corresponding indole derivative, (7-Methyl-1H-indol-3-yl)methanol. This transformation is often a key step in synthetic sequences. rsc.org A wide array of catalytic systems and reagents can accomplish this, often under mild conditions. lookchem.com Aerobic oxidative dehydrogenation, which uses molecular oxygen as the ultimate oxidant, is an environmentally benign approach and has been achieved using various catalysts, including copper and ruthenium complexes. rsc.orgresearchgate.net Palladium catalysts, particularly when supported on materials like hydroxyapatite, have also proven to be highly efficient for the dehydrogenation of indolines. lookchem.com The potential consequences of in vivo indoline dehydrogenation are significant, as the resulting indole metabolite can have markedly different pharmacological activities or be bioactivated to reactive intermediates. researchgate.netnih.gov

Below is a table summarizing various catalytic systems used for the dehydrogenation of indolines.

| Catalyst System | Co-Catalyst / Additive | Oxidant | Solvent | Temperature (°C) | Product | Reference |

| CuCl | DMAP, Azo/Hydrazide | O₂ (balloon) | CH₃CN | 40-60 | Indole | rsc.org |

| PdHAP | None | Air | Water | 100 | Indole | lookchem.com |

| Ru(phd)₃₂ | None | O₂ | - | - | Indole | rsc.org |

| Mn-catalyst | AcOH (as solvent) | O₂ | AcOH | - | Indole | rsc.org |

| Cu₂O | NHPI, DMAP | O₂ | Acetonitrile | 120 | Quinoline | researchgate.net |

| Iridium Complex | Base | (Borrowing Hydrogen) | - | - | Alkylated Indole | acs.org |

Data for general indoline/N-heterocycle dehydrogenation.

Hydrogenation: The hydrogenation of the indoline core primarily refers to the reduction of the benzene ring. This is a challenging transformation that requires forcing conditions, such as high-pressure hydrogen gas and potent catalysts, due to the stability of the aromatic ring. ijirss.comdicp.ac.cn More commonly, hydrogenation is employed in the synthesis of indolines from indoles. researchgate.net

Skeletal rearrangements involving the indoline ring system are not common transformations under standard laboratory conditions. The stability of the fused 5- and 6-membered ring system generally precludes spontaneous rearrangement, ring expansion, or ring contraction. Such reactions typically require specific activation, for instance through highly reactive intermediates generated under photochemical, thermal, or specific catalytic conditions. The available literature does not extensively document such skeletal transformations for the this compound scaffold itself.

Role as a Synthetic Intermediate in Complex Molecular Architectures

The term "building block" refers to essential starting materials for constructing complex molecules, while "scaffold" denotes a core structure for systematic derivatization. mdpi.comresearchgate.netcymitquimica.com this compound serves as both, leveraging its functional groups and core structure to participate in the assembly of intricate molecular designs. otago.ac.nz

The indoline nucleus is a valuable platform for the construction of fused ring systems, which are common motifs in pharmaceuticals and natural products. acs.org The reactivity of the N-H bond and the C2-methylene group, often accessed after dehydrogenation to the indole, are key to these transformations.

Cycloaddition Reactions: Indole and indoline derivatives can participate in cycloaddition reactions to generate complex polycyclic scaffolds. For example, zinc-catalyzed [4+2] cycloadditions between indoles (including 7-methylindole) and 1,2-diaza-1,3-dienes have been used to synthesize tetracyclic fused indoline heterocycles. polimi.it Visible-light-induced dearomative cycloadditions of indoles also provide access to polycyclic indolines. researchgate.net Furthermore, gold(I)-catalyzed reactions can build highly functionalized polycyclic indoline skeletons with multiple contiguous stereocenters. rsc.org

Intramolecular Cyclizations: By attaching a suitable reactive chain to the nitrogen atom or the C3-hydroxymethyl group, intramolecular cyclization can be induced to form additional rings. For example, the synthesis of tetracyclic indoline 94 was achieved via a Fischer indole synthesis followed by cyclization, demonstrating the use of the indoline framework to build complex fused systems like those in perophoramidine. rsc.org

The following table provides examples of reactions used to generate fused systems from indole/indoline precursors.

| Reaction Type | Catalyst / Reagent | Substrates | Product Type | Reference |

| [4+2] Cycloaddition | Zn(OTf)₂ | Indoles, 1,2-Diaza-1,3-dienes | Polycyclic Fused Indolines | polimi.it |

| [3+2] Cycloaddition | - | - | Complex Tetracyclic Scaffolds | nih.gov |

| Stereoselective Cyclization | Gold(I) complexes | Indoline derivatives | Polycyclic Indolines | rsc.org |

| Fischer Indole Synthesis / Cyclization | Acetic Acid | Hydrazine, N,O-acetal | Tetracyclic Indoline | rsc.org |

| Formal [3+2] Annulation | None (Metal-free) | 2-(prop-2-ynylthio)-1H-indoles | Thiazolo[3,2-a]indoles | acs.org |

Beyond fused systems, this compound is a versatile building block for a wide array of organic structures. Its functional handles—the nucleophilic secondary amine, the primary alcohol, and the reactive C2 position (post-aromatization)—allow for its incorporation into larger molecules through various chemical linkages.

The reactivity of its functional groups allows for diverse modifications:

N-Functionalization: The secondary amine at the N1 position is nucleophilic and can be readily alkylated or acylated, allowing for the attachment of various substituents.

O-Functionalization: The primary alcohol at C3 can be transformed into a multitude of other functional groups. It can be oxidized to an aldehyde or carboxylic acid, converted to an ether or ester, or replaced with a halogen to create a site for subsequent nucleophilic substitution. researchgate.net The reduction of indole-3-aldehyde or indole-3-carboxylic acid with lithium aluminum hydride can lead to the formation of skatole, showcasing transformations at the 3-position. researchgate.net

C3-Functionalization: The C3 position itself is a key point of linkage. For instance, in related systems, the reaction of isatin (B1672199) with indoles can produce 3,3-bis(1H-indol-3-yl)indolin-2-ones, where the C3 position of two indole molecules forms new bonds to the C3 position of an oxindole (B195798) scaffold. researchgate.net This highlights the potential of the C3 position of this compound to act as a nucleophile (after dehydrogenation) or an electrophile (after activation of the hydroxyl group) in the construction of larger molecular frameworks.

Through the strategic manipulation of these reactive sites, this compound can be integrated as a core component in the synthesis of diverse and complex organic molecules relevant to medicinal chemistry and materials science. a2bchem.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. mdpi.com

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural determination. They reveal the distinct chemical environments of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of (7-Methylindolin-3-yl)methanol would exhibit characteristic signals corresponding to its unique protons. The aromatic protons on the substituted benzene (B151609) ring would appear as distinct multiplets in the downfield region (typically δ 6.5-7.5 ppm). The protons of the indoline (B122111) ring's saturated portion, including the methine proton at the C3 position and the methylene (B1212753) protons at the C2 position, would resonate further upfield. The protons of the CH₂OH (methanol) group would show a signal, and the adjacent hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent-dependent. The methyl group (CH₃) attached to the aromatic ring would produce a singlet in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in its structure. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic ring and the sp³-hybridized carbons of the indoline ring, the methyl group, and the methanol (B129727) side chain. The use of techniques like DEPT-135 can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-H₂ | ~3.0-3.6 (m) | ~50-55 |

| C3-H | ~3.5-4.0 (m) | ~40-45 |

| C4-H | ~6.8-7.2 (d) | ~125-130 |

| C5-H | ~6.6-7.0 (t) | ~120-125 |

| C6-H | ~6.8-7.2 (d) | ~125-130 |

| C7 | - | ~130-135 |

| C7-CH₃ | ~2.2-2.5 (s) | ~15-20 |

| C3a | - | ~140-145 |

| C7a | - | ~150-155 |

| -CH₂OH | ~3.6-3.8 (d) | ~60-65 |

| -OH | Variable (br s) | - |

While 1D NMR identifies the types of protons and carbons, 2D NMR techniques are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. mdpi.comdurham.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would show correlations between adjacent protons on the aromatic ring and within the five-membered indoline ring, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. columbia.edu This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the C-H attachments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. NOESY could reveal through-space interactions between the protons of the methyl group and adjacent protons on the indoline ring. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and formula of a compound and can provide structural information through fragmentation analysis. rsc.org

HRMS provides a highly accurate mass measurement of the parent ion, often to four or more decimal places. nih.govrsc.org This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₁₀H₁₃NO), HRMS would be used to confirm its exact mass, distinguishing it from other isomers or compounds with the same nominal mass. dicp.ac.cnmdpi.com The calculated exact mass of the protonated molecule [M+H]⁺ would be a key piece of identifying data.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₀H₁₃NO | [M+H]⁺ | 164.1070 |

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally fragile molecules by creating gas-phase ions from a solution without significant fragmentation. nih.govuvic.ca In the positive ion mode, this compound would be expected to readily form a protonated molecule [M+H]⁺ at m/z 164.1. nih.gov

When coupled with tandem mass spectrometry (MS/MS), ESI can be used to induce fragmentation of the parent ion, providing structural clues. rsc.org For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways could include the neutral loss of water (H₂O, 18 Da) from the protonated alcohol group or the loss of the entire hydroxymethyl radical (•CH₂OH, 31 Da). scielo.brnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups, making these methods excellent for functional group identification. docbrown.info

For this compound, the IR spectrum would display several characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.org

A sharp band around 3300-3400 cm⁻¹ for the N-H stretch of the secondary amine in the indoline ring.

Absorptions just above 3000 cm⁻¹ for aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band for the alcohol group, typically found in the 1050-1200 cm⁻¹ range. libretexts.org

Raman spectroscopy would provide complementary information, often showing strong signals for the non-polar aromatic ring vibrations, which may be weak in the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Secondary Amine | N-H stretch | 3300-3400 (sharp) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-2960 |

| Aromatic Ring | C=C stretch | 1450-1600 |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic and analytical chemistry for separating, identifying, and purifying the components of a mixture. For this compound, several chromatographic techniques are routinely used to assess its purity and monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For indoline derivatives, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like methanol or acetonitrile. The retention of compounds is primarily driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column.

To achieve optimal separation and peak shape for amine-containing compounds like indolines, additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase. These agents act as ion-pairing reagents and improve peak symmetry by minimizing unwanted interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Detection is commonly performed using a UV detector, as the indole (B1671886) chromophore absorbs UV light. A typical detection wavelength for indole derivatives is around 280 nm. ajgreenchem.com

A hypothetical HPLC method for analyzing the purity of this compound is detailed in the table below. The retention time would be specific to this compound under these exact conditions and would be used to track its presence and purity in a sample.

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | ~10-15 minutes (Estimated based on polarity) |

This table represents a typical, hypothetical HPLC method for analyzing this compound based on established methods for similar indole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While this compound has a hydroxyl group that may reduce its volatility, it can often be analyzed directly or after derivatization to increase its volatility and thermal stability (e.g., by silylation).

In GC, the sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds then enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that acts as a molecular "fingerprint."

The fragmentation pattern of indole alkaloids and their derivatives is often characterized by the cleavage of side chains and rearrangements within the heterocyclic ring system. For this compound, key fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 mass units) or the methyl group (-CH₃, 15 mass units). The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

Below is a table outlining hypothetical GC-MS parameters and expected fragmentation patterns for this compound.

| Parameter | Typical Value/Condition |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Oven Program | 70 °C (2 min), then ramp to 280 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Expected Molecular Ion (M⁺) | m/z 163 |

| Major Expected Fragments | m/z 148 ([M-CH₃]⁺)m/z 132 ([M-CH₂OH]⁺)m/z 130 ([M-CH₃-H₂O]⁺) |

This table presents hypothetical GC-MS conditions and predicted fragmentation patterns for this compound based on the general fragmentation of indole derivatives.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. libretexts.org It operates on the same principles as column chromatography but uses a plate coated with a thin layer of adsorbent (like silica (B1680970) gel) as the stationary phase.

To monitor a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. The plate is then placed in a sealed chamber with a suitable solvent system (eluent). The solvent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. wvu.edu

The progress of the reaction is observed by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. Visualization is typically achieved under UV light (254 nm), where the indole ring will absorb and appear as a dark spot. chegg.com

The choice of eluent is crucial for good separation. A common starting point for indole derivatives is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. wvu.eduresearchgate.net The ratio is adjusted to achieve an Rf value for the product that is ideally between 0.2 and 0.5. pjps.pk

| Parameter | Typical Value/Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture (e.g., 7:3 or 1:1 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf Value | ~0.3 - 0.4 (in 1:1 Hexane/Ethyl Acetate, estimated) |

This table outlines a typical TLC system for monitoring a reaction involving this compound. The Rf value is an estimate and would need to be determined experimentally.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a single, high-quality crystal of the compound is required.

The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While specific crystallographic data for this compound is not publicly available, analysis of related indole derivatives reveals common structural features. wvu.edursc.org The indoline ring system itself is nearly planar, and the bond lengths and angles conform to standard values for sp² and sp³ hybridized carbon and nitrogen atoms. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, particularly involving the N-H group of the indoline ring and, in this case, the hydroxyl group of the methanol substituent.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for small organic molecules and indole derivatives.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) ** | ~95-105 |

| Volume (ų) ** | ~1500 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bonds | O-H···N, N-H···O |

This table represents hypothetical crystallographic data for this compound, extrapolated from known structures of similar compounds. Actual data would require experimental determination.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). For organic molecules, the most important transitions are typically from π bonding orbitals or n non-bonding orbitals to π* anti-bonding orbitals.

The indole chromophore, which is the light-absorbing part of the indoline structure after dehydrogenation, typically exhibits two main absorption bands. ugr.es These are referred to as the ¹La and ¹Lb bands, arising from π → π* transitions. The ¹Lb band is often found at longer wavelengths (around 280-290 nm) and is more structured, while the more intense ¹La band appears at shorter wavelengths (around 260-270 nm). A very intense band, the ¹Bb band, is typically observed at much shorter wavelengths (around 220 nm). ugr.es

For this compound, the chromophore is an indoline, which is a saturated version of the indole aromatic system. This saturation significantly alters the electronic structure. The extensive π-conjugation of indole is disrupted. As a result, the UV absorption spectrum of an indoline resembles that of a substituted aniline. The spectrum is generally characterized by a primary absorption band around 240-250 nm and a secondary, less intense band around 290-300 nm. The exact positions (λmax) and intensities of these bands are influenced by substituents on the ring and the solvent used.

The table below provides expected UV-Vis absorption data for this compound dissolved in methanol.

| Parameter | Expected Value |

| Solvent | Methanol |

| Band I (λmax) | ~295 nm |

| Band II (λmax) | ~245 nm |

| Electronic Transition Type | π → π* |

This table shows hypothetical UV-Vis absorption maxima for this compound, based on the known spectroscopic properties of substituted indolines.

Future Research Directions and Academic Perspectives

Development of Novel and Highly Efficient Synthetic Pathways to (7-Methylindolin-3-yl)methanol

Current synthetic strategies for indoline (B122111) derivatives often involve multi-step sequences or harsh reaction conditions. researchgate.net Future research should prioritize the development of more efficient, atom-economical, and stereoselective routes to this compound.

A promising approach would be the asymmetric hydrogenation of 7-methyl-1H-indole-3-carbaldehyde or its derivatives. Transition metal-catalyzed asymmetric hydrogenation has proven effective for producing chiral indolines from unprotected indoles, often utilizing a Brønsted acid as an activator. chinesechemsoc.orgdicp.ac.cn The development of a catalytic system, potentially using rhodium, ruthenium, or iridium, specifically tailored for the reduction of both the C2=C3 double bond and the C3-aldehyde of a 7-methylindole (B51510) precursor would be a significant advancement. chinesechemsoc.orgdicp.ac.cn

Another avenue involves the dearomatization of 7-methylindole derivatives. Visible-light-driven photocatalysis has emerged as a powerful tool for transforming planar indoles into complex, three-dimensional indoline architectures. researchgate.net Research could focus on a photocatalytic reductive coupling or hydroalkoxylation that installs the hydroxymethyl group at C3 while simultaneously reducing the indole (B1671886) ring in a stereocontrolled manner.

Furthermore, leveraging classical indole syntheses with modern modifications could provide novel pathways. The Bartoli indole synthesis, for instance, is effective for creating 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. rsc.orgrsc.org A potential route could start from 2-nitro-6-methylaniline, followed by functional group manipulation at the C3 position and subsequent reduction of the indole ring.

| Potential Synthetic Strategy | Key Transformation | Rationale/Advantages | Relevant Precursors |

| Asymmetric Catalytic Hydrogenation | Reduction of C2=C3 bond and C3-formyl group | High potential for enantioselectivity; atom economical. chinesechemsoc.orgdicp.ac.cn | 7-Methyl-1H-indole-3-carbaldehyde |

| Photocatalytic Dearomatization | Reductive functionalization of the indole ring | Utilizes mild, sustainable energy source; potential for novel reactivity. researchgate.net | 7-Methylindole |

| Modified Bartoli Synthesis | Indole formation from nitroarene | Access to 7-substituted core structure from simple starting materials. rsc.orgrsc.org | 2-Nitro-6-methylaniline |

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The reactivity of the indoline core is well-established, but the specific substitution pattern of this compound may unlock novel transformations. The interplay between the N-H group, the C3-hydroxymethyl substituent, and the C7-methyl group could lead to unique selectivity.

Future work should explore the selective functionalization of the indoline ring. While iron-catalyzed reactions have shown the ability to switch selectivity from C3-alkylation in indoles to N-alkylation in indolines, it would be valuable to investigate how the C7-methyl group influences this reactivity. nih.gov It is conceivable that the steric bulk or electronic donation of the methyl group could further enhance N-selectivity or even direct functionalization to other positions on the benzene (B151609) ring, such as C4 or C6.

The C3-hydroxymethyl group itself is a handle for further transformations. Research into its conversion to other functional groups (e.g., halides, amines, azides) would expand the synthetic utility of the scaffold. Moreover, its participation in intramolecular cyclization reactions, potentially triggered by activation of the N-H bond, could provide rapid access to complex, polycyclic indoline frameworks. nih.gov Inspired by the formal 1,2-addition reactions observed with other 3-indolylmethanols, exploring the reactivity of this compound with various nucleophiles could reveal unusual rearrangement or addition pathways. thieme-connect.de

Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms involving this compound is crucial for rational optimization and the discovery of new reactions. A synergistic approach combining experimental studies (e.g., kinetic analysis, isotope labeling) and computational modeling is essential. cardiff.ac.ukresearchgate.net

Density Functional Theory (DFT) calculations can be employed to model transition states, calculate activation energies, and predict the regioselectivity of reactions. nih.govresearchgate.net For instance, in developing a C-H activation strategy for the benzene ring of this compound, DFT could predict the most favorable site of metalation (C4, C5, or C6) by comparing the energies of the different possible pathways, as has been done for other substituted indolines. researchgate.net This computational insight can guide experimental efforts, saving significant time and resources.

Combined studies are also vital for understanding the role of the 7-methyl group. Computational analysis can quantify its electronic effect (inductive vs. resonance) and steric influence on the transition states of various reactions, from N-alkylation to electrophilic aromatic substitution. nih.govnih.gov These theoretical predictions can then be tested experimentally by comparing the reactivity of this compound with that of unsubstituted (Indolin-3-yl)methanol.

| Research Question | Experimental Approach | Computational Approach | Expected Outcome |

| Regioselectivity of C-H functionalization | Competition experiments, product analysis | DFT calculation of transition state energies for different positions. researchgate.net | A predictive model for selective functionalization of the benzene ring. |

| Mechanism of N- vs. C-alkylation | Kinetic isotope effect studies | Modeling reaction pathways and intermediates for both N- and C-alkylation. cardiff.ac.uk | Elucidation of factors controlling selectivity. |

| Role of the 7-methyl group | Comparative rate studies with unsubstituted analogues | Calculation of electronic properties (e.g., NBO charges) and steric parameters. | Quantitative understanding of the methyl group's influence. arkat-usa.org |

Design and Synthesis of Complex Architectures Incorporating the this compound Motif

This compound is an ideal starting point for the synthesis of more complex molecular architectures, including analogues of natural products and novel heterocyclic systems. unibo.it The chiral center at C3 and the functional handles on the nitrogen and aromatic ring provide multiple points for diversification.

One promising direction is to use this compound as a key building block in the total synthesis of alkaloids that contain a substituted indoline core. rsc.org Its defined stereochemistry could be used to set subsequent stereocenters during the synthetic sequence. Furthermore, the synthesis of spiro-indolines, where the C3 position serves as a spirocyclic center, is an active area of research. elsevierpure.comresearchgate.net this compound could be elaborated into a substrate for dearomative annulation reactions to construct such complex spirocyclic systems. researchgate.net

Another area of focus is the incorporation of the this compound motif into larger, designed molecules such as macrocycles or peptidomimetics. The hydroxymethyl group can be used as a point of attachment to a peptide backbone or a macrocyclic linker, while the indoline core provides a rigid, three-dimensional structural element.

Fundamental Studies on the Influence of the 7-Methyl Group on Indoline Reactivity and Conformation

The presence of a substituent on the benzene portion of the indoline ring can significantly impact its chemical and physical properties. The 7-methyl group, positioned adjacent to the heterocyclic ring fusion, is expected to exert notable steric and electronic effects.

Fundamental studies should aim to quantify the influence of the 7-methyl group on the reactivity of the indoline nitrogen. This could be achieved by measuring the pKa of the conjugate acid or by studying the kinetics of its reaction with standard electrophiles compared to the unsubstituted parent indoline. acs.org The electron-donating nature of the methyl group is expected to increase the nucleophilicity of the indoline nitrogen and potentially the aromatic ring. arkat-usa.org

Conformational analysis represents another critical research area. The five-membered ring of indoline is not planar and can exist in different envelope or twist conformations. The steric interaction between the 7-methyl group and the substituents at the N1 and C2 positions could favor specific conformations. scribd.com Advanced NMR techniques (e.g., ROESY) and computational energy profiling can be used to map the conformational landscape of this compound and its derivatives. Understanding these conformational preferences is key to designing molecules with specific shapes for biological recognition or for stereocontrol in subsequent reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.